molecular formula C7H9N3 B017912 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile CAS No. 108161-13-3

1,3,5-trimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B017912
CAS No.: 108161-13-3
M. Wt: 135.17 g/mol
InChI Key: LLHFZIYFAUWQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile: is an organic compound with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mechanism of Action

Target of Action

A related compound has shown potent in vitro antipromastigote activity , suggesting that it may interact with similar targets.

Mode of Action

Molecular simulation studies of related compounds have shown a desirable fitting pattern in the active site of their targets, characterized by lower binding free energy . This suggests that 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile may interact with its targets in a similar manner, leading to changes in the target’s function.

Result of Action

Related compounds have shown potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of methylhydrazine with 2-butenenitrile under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated to reflux for several hours, followed by purification through recrystallization.

Industrial Production Methods:

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and pH levels. The final product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Amides or esters of pyrazole.

Scientific Research Applications

1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-carbonitrile
  • 3-Methylpyrazole
  • 3,5-Dimethyl-4-iodo-1H-pyrazole
  • 4-Iodopyrazole
  • 4-Chloro-1H-pyrazole
  • 3,5-Dimethylpyrazole
  • 4-Fluoro-1H-pyrazole

Comparison:

1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity towards various chemical reagents .

Properties

IUPAC Name

1,3,5-trimethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-5-7(4-8)6(2)10(3)9-5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHFZIYFAUWQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363031
Record name 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108161-13-3
Record name 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.